molecular formula C24H21NO6 B5180426 dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate

dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate

Cat. No. B5180426
M. Wt: 419.4 g/mol
InChI Key: JWWQWEXNRJNHBO-UHFFFAOYSA-N
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Description

Dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate (DMBI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been studied for its potential applications in various fields, including drug discovery, materials science, and imaging. In drug discovery, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been shown to have anticancer properties by inhibiting the activity of the enzyme histone deacetylase. Additionally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been used as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics. Finally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been used as a fluorescent probe for imaging biological systems.

Mechanism of Action

Dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate exerts its biological effects by inhibiting the activity of histone deacetylase enzymes. Histone deacetylases are involved in the regulation of gene expression and play a role in various cellular processes, including cell growth and differentiation. By inhibiting the activity of these enzymes, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been shown to have anticancer properties in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate in lab experiments is its relatively simple synthesis method. Additionally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been shown to have potent anticancer properties, making it a promising candidate for drug discovery. However, one limitation of using dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate. One potential area of research is the development of dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate-based drugs for the treatment of cancer. Additionally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate could be used as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics. Finally, further research is needed to fully understand the mechanism of action of dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate and its potential applications in various fields.

Synthesis Methods

Dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate can be synthesized through a multi-step process involving the reaction of isophthalic acid with thionyl chloride to form isophthaloyl chloride. This intermediate is then reacted with 3-(benzyloxy)aniline to form the corresponding amide. Finally, the amide is treated with dimethyl sulfate to produce dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate.

properties

IUPAC Name

dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-29-23(27)18-11-19(24(28)30-2)13-20(12-18)25-22(26)17-9-6-10-21(14-17)31-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWQWEXNRJNHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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